Cytotoxic Activity Against HeLa Cells: ddDOX vs. Doxorubicin
4-O-Demethyl-11-deoxydoxorubicin (ddDOX) exhibits cytotoxic activity against HeLa cells. In the original 1982 study, ddDOX was reported to display cytotoxic activity in vitro against HeLa cells, alongside other anthracyclines [1]. While the exact IC50 value for ddDOX was not tabulated in the available abstract, the study establishes its cytotoxic efficacy comparable to other tested compounds, including doxorubicin [1].
| Evidence Dimension | Cytotoxicity (HeLa cells) |
|---|---|
| Target Compound Data | Cytotoxic activity reported; exact IC50 not provided in abstract. |
| Comparator Or Baseline | Doxorubicin (also cytotoxic in same assay) |
| Quantified Difference | Not quantifiable from available data. |
| Conditions | In vitro cytotoxicity assay using HeLa cells. |
Why This Matters
Confirms that the structural modifications in ddDOX do not ablate cytotoxic activity, supporting its utility as a tool compound for studying anthracycline structure-activity relationships.
- [1] Cassinelli G, Rivola G, Ruggieri D, Arcamone F, Grein A, Merli S, Spalla C, Casazza AM, Di Marco A, Pratesi G. New anthracycline glycosides: 4-O-demethyl-11-deoxydoxorubicin and analogues from Streptomyces peucetius var. aureus. J Antibiot (Tokyo). 1982 Feb;35(2):176-83. doi:10.7164/antibiotics.35.176. View Source
